Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate
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Overview
Description
Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H12F3NO2 It is a derivative of cyclohexanone, where the 4-position is substituted with an amino group and the compound is further modified by the addition of a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate typically involves the reaction of 4-aminocyclohexanone with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Aminocyclohexanone} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in cyclohexanone can be reduced to form alcohols.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of cyclohexanone.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a six-membered ring.
4-Aminocyclohexanone: A derivative of cyclohexanone with an amino group at the 4-position.
Trifluoroacetic Acid: A strong acid with a trifluoromethyl group.
Uniqueness
Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate is unique due to the presence of both an amino group and a trifluoroacetate group, which impart distinct chemical properties and reactivity. The trifluoroacetate group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further chemical modification and interaction with biological targets.
This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H12F3NO3 |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
4-aminocyclohexan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c7-5-1-3-6(8)4-2-5;3-2(4,5)1(6)7/h5H,1-4,7H2;(H,6,7) |
InChI Key |
BPCDHYCYPHXINO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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